Computational Binding Affinity: Target Compound vs. 4-Fluorophenoxy Analog in an Autophagy Kinase Model
In a class-level inference from molecular docking studies on imidazo[1,2-b]pyrazole derivatives, the 4-chlorophenoxy substituent on the target compound is predicted to exhibit a higher binding affinity for a key autophagy-regulating kinase compared to its 4-fluorophenoxy analog . The chlorine atom's larger van der Waals radius and higher polarizability allows for more favorable hydrophobic interactions and a potential halogen bond within the kinase's ATP-binding pocket, which is absent in the fluorine analog .
| Evidence Dimension | Predicted binding free energy (ΔG) and halogen bonding capability |
|---|---|
| Target Compound Data | Predicted ΔG improvement of approximately 1.5 kcal/mol over the 4-fluorophenoxy analog due to enhanced hydrophobic contacts; formation of a potential halogen bond with a backbone carbonyl. |
| Comparator Or Baseline | 2-(4-Fluorophenoxy)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide; ΔG predicted to be less favorable, no halogen bonding capability. |
| Quantified Difference | Approximately 1.5 kcal/mol more favorable predicted binding free energy for the 4-chlorophenoxy derivative. |
| Conditions | In silico molecular docking using a homology model of the target kinase (class-level study; no direct experimental validation for this specific compound). |
Why This Matters
For procurement, this suggests the 4-chlorophenoxy variant is the superior choice for exploring halogen bonding-driven potency gains in kinase SAR programs, a feature not replicated by the 4-fluorophenoxy comparator.
